molecular formula C19H13BrN2O2 B12453328 2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide

2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide

Cat. No.: B12453328
M. Wt: 381.2 g/mol
InChI Key: WCSATTDLAXFOIT-UHFFFAOYSA-N
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Description

2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide is an organic compound with the molecular formula C19H13BrN2O2 It is a derivative of naphthalene and is characterized by the presence of a bromine atom and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide typically involves the reaction of 1-bromonaphthalene with 2-cyanophenylacetic acid in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide involves its interaction with molecular targets and pathways within a system. The bromine atom and cyanophenyl group play crucial roles in its reactivity and interactions. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and transformations are required .

Properties

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-(2-cyanophenyl)acetamide

InChI

InChI=1S/C19H13BrN2O2/c20-19-15-7-3-1-5-13(15)9-10-17(19)24-12-18(23)22-16-8-4-2-6-14(16)11-21/h1-10H,12H2,(H,22,23)

InChI Key

WCSATTDLAXFOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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